
顺式-4-癸烯醛
描述
4-Decenal, (4Z)- is a natural product found in Porophyllum ruderale with data available.
科学研究应用
食品工业:风味增强剂
顺式-4-癸烯醛: 广泛应用于食品工业中,用作香料,因为它具有柑橘和脂肪的香气特征 。它赋予食品产品一种鲜味,增强了整体的味觉体验。这种化合物在柑橘风味中特别有效,为饮料和肉汤添加了清新和复杂的味道。
香料:香料成分
在香料中,顺式-4-癸烯醛在香水的组成中起着至关重要的作用 。它清新、柑橘味的香味使其成为创造香水配方中宝贵的成分。它用于为各种香型添加天然和强大的清新感,包括柑橘和非柑橘香味。
制药:抗生素开发
顺式-4-癸烯醛的结构类似物,例如反式-双环[4.4.0]癸烷/癸烯,已显示出有效的抗菌活性 。该领域的研究集中于开发新的抗生素来对抗耐药病原体,顺式-4-癸烯醛衍生物因其在新型抗生素支架中的潜在用途而受到关注。
农业:疾病的生物标记
顺式-4-癸烯醛: 已被确定为草莓灰霉病(灰霉病菌)感染的挥发性生物标记 。这种应用对于早期检测和管理作物病害具有重要意义,有助于防止农业生产中出现大范围损害。
生物技术:气味释放研究
在生物技术研究中,顺式-4-癸烯醛被用作标准化合物来研究水胶体模型体系中气味的释放 。这些研究对于理解气味与各种基质在不同pH值下的相互作用至关重要,这对食品科学和材料工程具有意义。
材料科学:水胶体体系分析
顺式-4-癸烯醛: 用于材料科学研究含有羧甲基纤维素的水胶体体系中气味的释放 。这项研究可以导致开发具有特定气味特征的新材料,这些材料可用于包装和产品设计。
化妆品:产品配方成分
作为香料和香精剂,顺式-4-癸烯醛也用于化妆品。 它有助于乳霜、洗发水和其他个人护理用品中的柑橘香味,增强了这些产品的感官吸引力 .
分析化学:化合物的标准化
在分析化学中,顺式-4-癸烯醛作为标准用于通过气相色谱法对其他化合物进行标准化 。这对于确保分析结果的准确性和可靠性至关重要,这是研究和质量控制的基础。
作用机制
Target of Action
cis-4-Decenal is primarily used as a flavoring agent in food products . It imparts a savory aroma, enhancing the flavor of foods . .
Mode of Action
The mode of action of cis-4-Decenal is largely attributed to its strong, pungent odor . It is believed to interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a savory aroma.
Biochemical Pathways
cis-4-Decenal is involved in the release of odorants in hydrocolloid model systems containing original or regio-selectively carboxylated cellulose at different pH values . This suggests that it may play a role in the biochemical pathways related to smell perception.
Result of Action
The primary result of cis-4-Decenal’s action is the enhancement of food flavors . By imparting a savory aroma, it improves the overall sensory experience of food consumption. It has also been identified as a volatile biological marker for grey mold (Botrytis cinerea) infections in strawberry .
生化分析
Biochemical Properties
cis-4-Decenal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with enzymes involved in the oxidation-reduction processes. For instance, cis-4-Decenal can be oxidized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can form Schiff bases with primary amines, which are present in proteins and other biomolecules, leading to the formation of imines .
Cellular Effects
cis-4-Decenal has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cis-4-Decenal can modulate the activity of certain transcription factors, leading to changes in gene expression. It can also interact with cell membrane components, altering membrane fluidity and permeability, which in turn affects cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of cis-4-Decenal involves several key interactions at the molecular level. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, cis-4-Decenal can inhibit or activate certain enzymes, leading to changes in metabolic pathways. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-4-Decenal can change over time. The compound is relatively stable under standard conditions but can degrade over time when exposed to light and air. Long-term studies have shown that cis-4-Decenal can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cis-4-Decenal vary with different dosages in animal models. At low doses, it can enhance certain physiological functions, such as improving cognitive performance by modulating neurotransmitter levels. At high doses, cis-4-Decenal can be toxic, leading to adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
cis-4-Decenal is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in lipid peroxidation processes, leading to the formation of reactive oxygen species. These metabolic pathways are crucial for maintaining cellular homeostasis and preventing oxidative damage .
Transport and Distribution
Within cells and tissues, cis-4-Decenal is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can bind to specific transport proteins that facilitate its movement within the cell. The distribution of cis-4-Decenal within tissues is influenced by its affinity for different cellular components, such as lipids and proteins .
Subcellular Localization
The subcellular localization of cis-4-Decenal is primarily within the lipid bilayers of cell membranes. It can also be found in the endoplasmic reticulum and mitochondria, where it participates in various metabolic processes. The localization of cis-4-Decenal is influenced by its chemical properties, such as its lipophilicity and ability to form covalent bonds with biomolecules .
属性
| { "Design of the Synthesis Pathway": "The synthesis of cis-4-Decenal can be achieved through a multi-step process involving the oxidation of a primary alcohol, followed by a Wittig reaction and a hydrogenation step.", "Starting Materials": [ "1-Decanol", "Chromium trioxide", "Sodium bisulfite", "Triphenylphosphine", "Methyltriphenylphosphonium iodide", "Sodium borohydride", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "1. Oxidation of 1-Decanol with Chromium trioxide and Sodium bisulfite to form 4-Decanal", "2. Conversion of 4-Decanal to the corresponding phosphonium salt using Triphenylphosphine and Methyltriphenylphosphonium iodide", "3. Wittig reaction between the phosphonium salt and an appropriate aldehyde to form cis-4-Decenal", "4. Hydrogenation of cis-4-Decenal using Palladium on carbon and Hydrogen gas to yield cis-4-Decanol" ] } | |
CAS 编号 |
21662-09-9 |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
dec-4-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3 |
InChI 键 |
CWRKZMLUDFBPAO-UHFFFAOYSA-N |
手性 SMILES |
CCCCC/C=C\CCC=O |
SMILES |
CCCCCC=CCCC=O |
规范 SMILES |
CCCCCC=CCCC=O |
密度 |
0.843-0.850 |
| 21662-09-9 30390-50-2 |
|
物理描述 |
colourless to slightly yellow liquid with an orange-like, fatty odour |
Pictograms |
Irritant |
溶解度 |
soluble in alcohol and most fixed oils; insoluble in water |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-4-Decenal and where is it found?
A: cis-4-Decenal is an organic compound belonging to the class of aldehydes. It is a key volatile compound that contributes to the characteristic aroma of various plants, including coriander and bay leaves. Studies have identified cis-4-Decenal as a major constituent in the essential oils of Coriandrum sativum [] and Syzygium polyanthum, commonly known as bay leaf [, , , ].
Q2: How does the curing process affect the concentration of cis-4-Decenal in bay leaves?
A: Research suggests that the curing process significantly influences the concentration of volatile compounds, including cis-4-Decenal, in bay leaves. A study investigating the effect of different curing times (0, 2, and 4 days) on bay leaves (Eugenia polyantha Wight) found varying levels of cis-4-Decenal in the extracted essential oils [].
Q3: What is the role of cis-4-Decenal in the aroma profile of Sciaenops ocellatus (Red Drum)?
A: cis-4-Decenal is identified as a key aroma compound in dry-cured red drum (Sciaenops ocellatus) []. Sensory analysis revealed that a longer dry-curing period increased the concentration of flavor compounds, including cis-4-Decenal, contributing to the overall aroma profile of the fish product.
Q4: Has cis-4-Decenal been investigated for potential applications beyond its aroma properties?
A: While cis-4-Decenal is primarily known for its aroma contributions, research suggests potential applications in other areas. For example, studies on crested auklets (Aethia cristatella) suggest that cis-4-Decenal, a component of their plumage odor, might play a role in social interactions [].
Q5: What analytical techniques are commonly used to identify and quantify cis-4-Decenal?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the identification and quantification of volatile compounds, including cis-4-Decenal [, , , , , ]. This method allows for the separation and detection of individual compounds within complex mixtures like essential oils.
Q6: Are there any studies investigating the potential use of cis-4-Decenal in toothpaste?
A: Yes, research has explored the potential of bay leaf essential oil, rich in cis-4-Decenal, as an active ingredient in toothpaste []. The study highlighted the high antioxidant activity of bay leaf essential oil, primarily attributed to the presence of aldehyde compounds like cis-4-Decenal. The findings suggest that bay leaf essential oil could be a promising candidate for toothpaste formulations, potentially contributing to stain prevention.
Q7: Beyond its presence in plants, are there other sources of cis-4-Decenal?
A: While plants are a primary source, cis-4-Decenal is also found in other organisms. For instance, it has been identified as a constituent in the feather odor of crested auklets, contributing to their unique scent [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


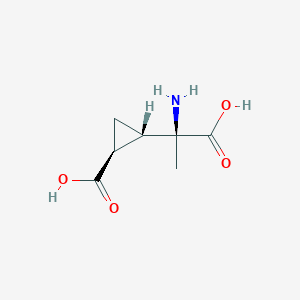
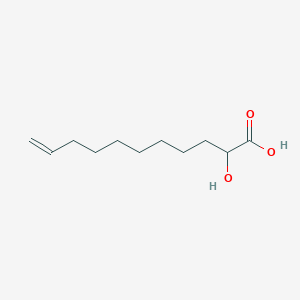
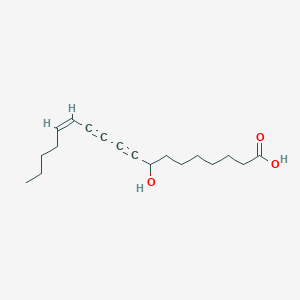
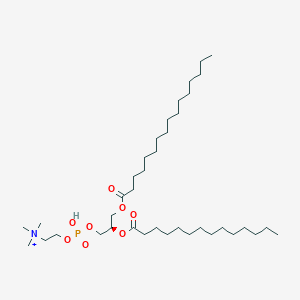
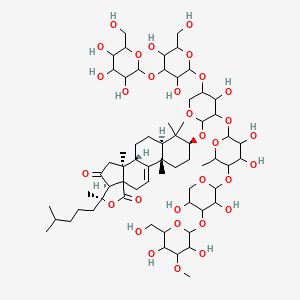

![2-Cyano-3-{4-[(2,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B1232373.png)

![(4E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1232378.png)

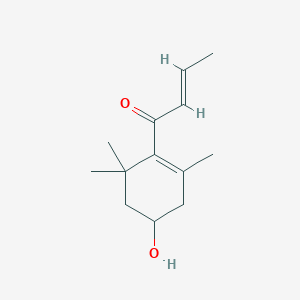

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)

